
Perastine
Übersicht
Beschreibung
Perastine is a chemical compound with the molecular formula C20H25NO. It is known for its unique structure, which includes a piperidine ring substituted with a diphenylmethoxy group. This compound has been studied for various applications in chemistry and medicine due to its interesting chemical properties and potential therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Perastine can be synthesized through a multi-step process involving the reaction of piperidine with diphenylmethanol. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the diphenylmethoxy group on the piperidine ring. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced analogs of this compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Adult Studies
A significant randomized controlled trial (RCT) involving 87 adults with spinal cord injuries demonstrated that Perastine significantly improved patient-reported outcomes related to bowel function compared to standard care over a 10-week period. Key findings include:
- Cleveland Clinic Constipation Scoring System : Notable improvements were observed in the this compound group.
- Neurogenic Bowel Dysfunction Score : Patients reported enhanced bowel control and satisfaction with bowel management.
Table 1 summarizes the outcomes from this RCT:
Measure | This compound Group (n=42) | Standard Care Group (n=45) | Significance |
---|---|---|---|
CCCS Improvement | 78% | 23% | p < 0.01 |
NBDS Improvement | 72% | 15% | p < 0.01 |
Patient Satisfaction | 85% | 30% | p < 0.01 |
Pediatric Studies
In pediatric populations, several observational studies indicate that this compound effectively reduces the time spent on bowel management and improves independence among children with spina bifida and neurogenic bowel dysfunction. Key findings include:
- Independence : The percentage of children achieving partial or total independence increased from 28% to 46% after using this compound.
- Reduction in Soiling : An observational study reported that 80% of participants were free from soiling after one year of treatment.
Table 2 highlights key efficacy data from pediatric studies:
Outcome Measure | Before this compound (%) | After this compound (%) |
---|---|---|
Time Spent on Management >1 hour | 63 | 3 |
Patients Independent in Bowel Care | 28 | 46 |
Soiling Incidents per Week | High | Significantly Reduced |
Cost-Effectiveness Analysis
The economic evaluation of this compound suggests that it may reduce overall healthcare costs by decreasing the frequency of urinary tract infections (UTIs), hospitalizations, and the need for stoma surgeries. The National Institute for Health and Care Excellence (NICE) reviewed this aspect and concluded that while there are limitations in the evidence base, the cost-effectiveness model indicated that this compound could be a viable alternative to standard care.
Case Study: Adult Patient with Neurogenic Bowel Dysfunction
A case study involving an adult patient using this compound showed:
- Initial Condition : Severe constipation and fecal incontinence.
- Intervention : Daily use of this compound for six months.
- Outcome : Significant reduction in bowel symptoms, improved quality of life, and increased independence in daily activities.
Case Study: Pediatric Patient with Spina Bifida
In a pediatric case study:
- Initial Condition : Frequent soiling and dependency on caregivers.
- Intervention : Use of this compound over one year.
- Outcome : Achieved independence in bowel management and reduced soiling incidents from multiple times per week to none.
Wirkmechanismus
The mechanism of action of Perastine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Diphenhydramine: Shares a similar diphenylmethoxy group but differs in its overall structure and pharmacological effects.
Chlorpheniramine: Another compound with a similar piperidine ring but different substituents, leading to distinct therapeutic uses.
Uniqueness of Perastine: this compound’s unique combination of a diphenylmethoxy group and a piperidine ring sets it apart from other similar compounds. This structural uniqueness contributes to its specific chemical properties and potential therapeutic applications .
Biologische Aktivität
Perastine, a compound utilized primarily in the management of bowel dysfunction, has shown significant biological activity through various studies and clinical trials. This article provides a comprehensive overview of its effects, mechanisms, and clinical implications based on diverse sources.
Overview of this compound
This compound is often administered through the Peristeen transanal irrigation system, which aims to facilitate bowel management for individuals suffering from conditions such as neurogenic bowel dysfunction (NBD) and low anterior resection syndrome (LARS). The system works by flushing out the lower bowel, thereby improving bowel function and quality of life.
The primary mechanism of action of this compound involves:
- Irrigation : By introducing water into the rectum, this compound promotes the evacuation of fecal matter.
- Microbiota Modulation : Studies have indicated that transanal irrigation may influence gut microbiota composition, potentially enhancing beneficial bacterial populations while reducing pathogenic ones .
- Improvement in Bowel Habits : Regular use can lead to more predictable bowel movements and reduced episodes of incontinence .
Efficacy in Adults
A systematic review highlighted several studies demonstrating the efficacy of this compound in adult populations:
- Reduction in LARS Scores : In a study involving adults with LARS, participants using this compound showed a significant reduction in their LARS scores after six months (mean score decreased from 36.5 to 12.6) .
- Quality of Life Improvements : Users reported enhanced quality of life metrics, with statistically significant improvements noted at follow-up (P=0.02) .
Efficacy in Pediatric Populations
The evidence for pediatric use is less robust but still promising:
- Fecal Continence Improvement : In a retrospective study involving children with myelomeningocele, 93% achieved complete fecal continence after using this compound over an average follow-up period of 84 months .
- Neurogenic Bowel Dysfunction : A prospective case series found that 86% of pediatric patients exhibited improved NBD scores at three months post-treatment .
Summary of Clinical Studies on this compound
Study Type | Population | Intervention Frequency | Outcomes | Key Findings |
---|---|---|---|---|
Prospective Case Series | Adults with LARS | 3-4 times/week for 6 months | LARS score reduction | Mean score drop from 36.5 to 12.6 |
Retrospective Case Series | Children with NBD | 2-3 times/week | Fecal continence | 93% achieved complete continence |
Randomized Controlled Trial | Adults with spinal cord injury | Daily for 10 weeks | Patient-reported outcomes | Significant improvement in bowel function metrics |
Case Studies
- Martellucci et al. (2018) conducted a prospective case series involving adults who underwent rectal cancer surgery. The study reported a mean reduction in LARS scores from 36.5 to 12.6 after six months of using this compound.
- Gordon et al. (2019) focused on children with neurogenic bowel dysfunction. The results indicated substantial improvements in NBD scores and overall satisfaction after treatment with this compound.
Safety and Adverse Effects
While generally well-tolerated, some adverse effects have been reported:
- Bowel Perforation : This serious complication has been documented but is rare; voluntary reports indicated 49 incidents globally, with only a fraction confirmed as directly caused by this compound .
- Minor Discomforts : Symptoms such as abdominal pain or nausea may occur but are typically manageable .
Eigenschaften
IUPAC Name |
1-(2-benzhydryloxyethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)22-17-16-21-14-8-3-9-15-21/h1-2,4-7,10-13,20H,3,8-9,14-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWXNGJQZCPYLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197926 | |
Record name | Perastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4960-10-5 | |
Record name | Perastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004960105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ563H8V4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.